Pentasine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH015 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-propylindole in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for JWH015 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
JWH015 undergoes several types of chemical reactions, including:
Oxidation: JWH015 can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The indole and naphthalene rings in JWH015 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the indole or naphthalene rings.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs .
Scientific Research Applications
Chemistry: Used as a reference compound in the study of synthetic cannabinoids.
Biology: Investigated for its effects on immune cells due to its selective CB2 receptor agonism.
Medicine: Explored for its potential analgesic and anti-inflammatory properties.
Industry: Potential applications in the development of new therapeutic agents targeting cannabinoid receptors.
Mechanism of Action
JWH015 exerts its effects primarily through the activation of CB2 receptors, which are predominantly found in immune cells . This activation leads to various downstream effects, including the modulation of immune responses and the reduction of inflammation . JWH015 also has some activity at CB1 receptors, which are primarily located in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
JWH018: Another synthetic cannabinoid with a higher affinity for CB1 receptors.
JWH133: A more selective CB2 receptor agonist compared to JWH015.
WIN 55,212-2: A non-selective cannabinoid receptor agonist with activity at both CB1 and CB2 receptors.
Uniqueness of JWH015
JWH015 is unique due to its higher selectivity for CB2 receptors, making it a valuable tool for studying the role of these receptors in various physiological processes . Its immunomodulatory effects also make it a promising candidate for therapeutic applications targeting inflammation and pain .
Properties
CAS No. |
108133-63-7 |
---|---|
Molecular Formula |
C30H49N6O10+ |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(E,2S,10S)-2,10-diamino-5-[1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-2-yl]undec-5-enedioic acid |
InChI |
InChI=1S/C30H48N6O10/c31-20(26(37)38)6-2-1-5-18(9-12-23(34)29(43)44)25-19(10-13-24(35)30(45)46)15-17(8-11-22(33)28(41)42)16-36(25)14-4-3-7-21(32)27(39)40/h5,15-16,20-24H,1-4,6-14,31-35H2,(H4-,37,38,39,40,41,42,43,44,45,46)/p+1/b18-5+/t20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
PQAACQBDHKVCSF-ZJGVIXKBSA-O |
SMILES |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)C(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |
Isomeric SMILES |
C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)/C(=C/CCC[C@@H](C(=O)O)N)/CC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=[N+](C(=C1CCC(C(=O)O)N)C(=CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N |
Synonyms |
pentasine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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